molecular formula C10H11ClO3 B068993 Methyl 3-chloro-4-ethoxybenzoate CAS No. 192512-43-9

Methyl 3-chloro-4-ethoxybenzoate

Cat. No. B068993
M. Wt: 214.64 g/mol
InChI Key: QIVCZXIJTAKZMU-UHFFFAOYSA-N
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Description

“Methyl 3-chloro-4-ethoxybenzoate” is a chemical compound with diverse applications in scientific research, such as in organic synthesis and pharmaceutical industries1. However, specific information about this compound is limited and not readily available.



Synthesis Analysis

The synthesis of similar compounds often involves alkylation, nitration, reduction, cyclization, chlorination, and two successive amination reactions2. However, the exact synthesis process for “Methyl 3-chloro-4-ethoxybenzoate” is not explicitly mentioned in the available resources.



Molecular Structure Analysis

The molecular structure of “Methyl 3-chloro-4-ethoxybenzoate” is not directly available. However, a similar compound, “Ethyl 3-chloro-4-ethoxybenzoate”, has a linear formula of CH3CH2OC6H3ClCO2CH2CH33. This suggests that “Methyl 3-chloro-4-ethoxybenzoate” might have a similar structure, with a methyl group replacing the ethyl group.



Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 3-chloro-4-ethoxybenzoate” are not detailed in the available resources. However, similar compounds are known to participate in various chemical reactions, including oxidative cross-coupling via dioxygen activation with indoles4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-chloro-4-ethoxybenzoate” are not directly available. However, a similar compound, “Ethyl 3-chloro-4-ethoxybenzoate”, is a solid with a melting point of 49-53 °C3.


Scientific Research Applications

1. Antimicrobial and Antifungal Activities

Methyl 3-chloro-4-ethoxybenzoate and its derivatives have shown promise in antimicrobial and antifungal applications. A derivative of this compound, identified from the marine endophytic fungus NIGROSPORA, displayed moderate antitumor and antimicrobial activity (Xia et al., 2011). Moreover, a synthesized series of 1,3,4-thiadiazoles, incorporating a derivative of methyl 3-chloro-4-ethoxybenzoate, demonstrated significant antimicrobial activities against various microorganisms, suggesting its potential as an antimicrobial drug (Shehadi et al., 2022).

2. Chemical Synthesis and Modification

3. Neuroprotective Effects

Methyl 3,4-dihydroxybenzoate, a compound structurally related to methyl 3-chloro-4-ethoxybenzoate, has demonstrated potential neuroprotective effects against oxidative damage in neuroblastoma cells. This indicates the potential of structurally similar compounds in the treatment of neurodegenerative diseases (Cai et al., 2016). The therapeutic potential of related compounds in neurological disorders opens avenues for further research in this domain.

Safety And Hazards

While specific safety and hazard information for “Methyl 3-chloro-4-ethoxybenzoate” is not available, it’s generally advised to avoid contact with skin and eyes and not to breathe mist/vapors/spray of similar compounds5.


Future Directions

“Methyl 3-chloro-4-ethoxybenzoate” is widely used in scientific research and possesses diverse applications, such as in organic synthesis and pharmaceutical industries1. Its future directions could involve further exploration of its properties and potential applications in these fields.


Please note that the information provided is based on the available resources and may not be fully accurate or complete for “Methyl 3-chloro-4-ethoxybenzoate”. For more detailed and specific information, further research and consultation with a chemical expert are recommended.


properties

IUPAC Name

methyl 3-chloro-4-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-3-14-9-5-4-7(6-8(9)11)10(12)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVCZXIJTAKZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602569
Record name Methyl 3-chloro-4-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-4-ethoxybenzoate

CAS RN

192512-43-9
Record name Methyl 3-chloro-4-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Methyl-4-hydroxy-3-chlorobenzoate (10 g, 53.6 mmol) and potassium carbonate (14.8 g, 107.2 mmol) were suspended in DMF (110 ml) and then ethyl iodide (8.56 ml, 107.2 mmol) was added. The reaction mixture was heated to 70° C. overnight. The reaction mixture was filtered and the residue washed with ether. The organic solutions were evaporated in vacuo and then dissolved in EtOAc and washed with aq. NaOH and water, dried and evaporated to dryness in vacuo to afford the title compound (11.24 g) as a yellow oil. MS (ES): C10H1135ClO3 requires 214; found (MH+) 215.
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